

# IUPAC name for C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O aromatic aldehyde.

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## Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Cat. No.: B064897

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An In-depth Technical Guide on 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

Topic: IUPAC Name and Technical Profile of C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O Aromatic Aldehyde Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the aromatic aldehyde with the chemical formula C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O, identified as 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. It covers its chemical identity, properties, synthesis, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutic agents.

## Chemical Identity and Properties

The compound with the molecular formula C<sub>11</sub>H<sub>10</sub>N<sub>2</sub>O, which is of significant interest in medicinal chemistry, is systematically named 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. This molecule incorporates a benzaldehyde moiety substituted with a methyl-substituted pyrazole ring.

Table 1: Physicochemical Properties of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

Property	Value
IUPAC Name	4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	186.21 g/mol
Canonical SMILES	CC1=CN(N=C1)C2=CC=C(C=C2)C=O
InChI Key	YWJBLYJAPACYAD-UHFFFAOYSA-N
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as DMSO and methanol

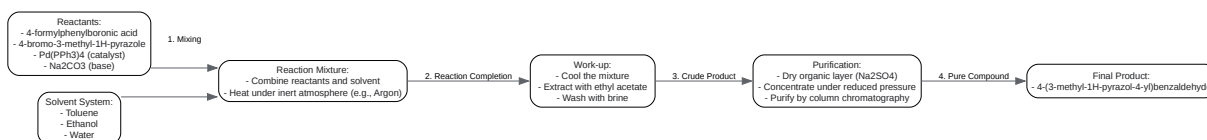
## Synthesis and Experimental Protocols

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yield and tolerance of various functional groups.

### Suzuki-Miyaura Coupling Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Experimental Workflow:



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Caption: Synthetic workflow for 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura coupling.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 4-bromo-3-methyl-1H-pyrazole (1.0 eq), and sodium carbonate (2.0 eq).
- **Solvent Addition:** Add a 3:1:1 mixture of toluene, ethanol, and water.
- **Degassing:** Bubble argon gas through the mixture for 15-20 minutes to create an inert atmosphere.
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd(PPh}_3\text{)}_4$ ) (0.05 eq) to the flask.
- **Reaction:** Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

## Role in Drug Discovery and Development

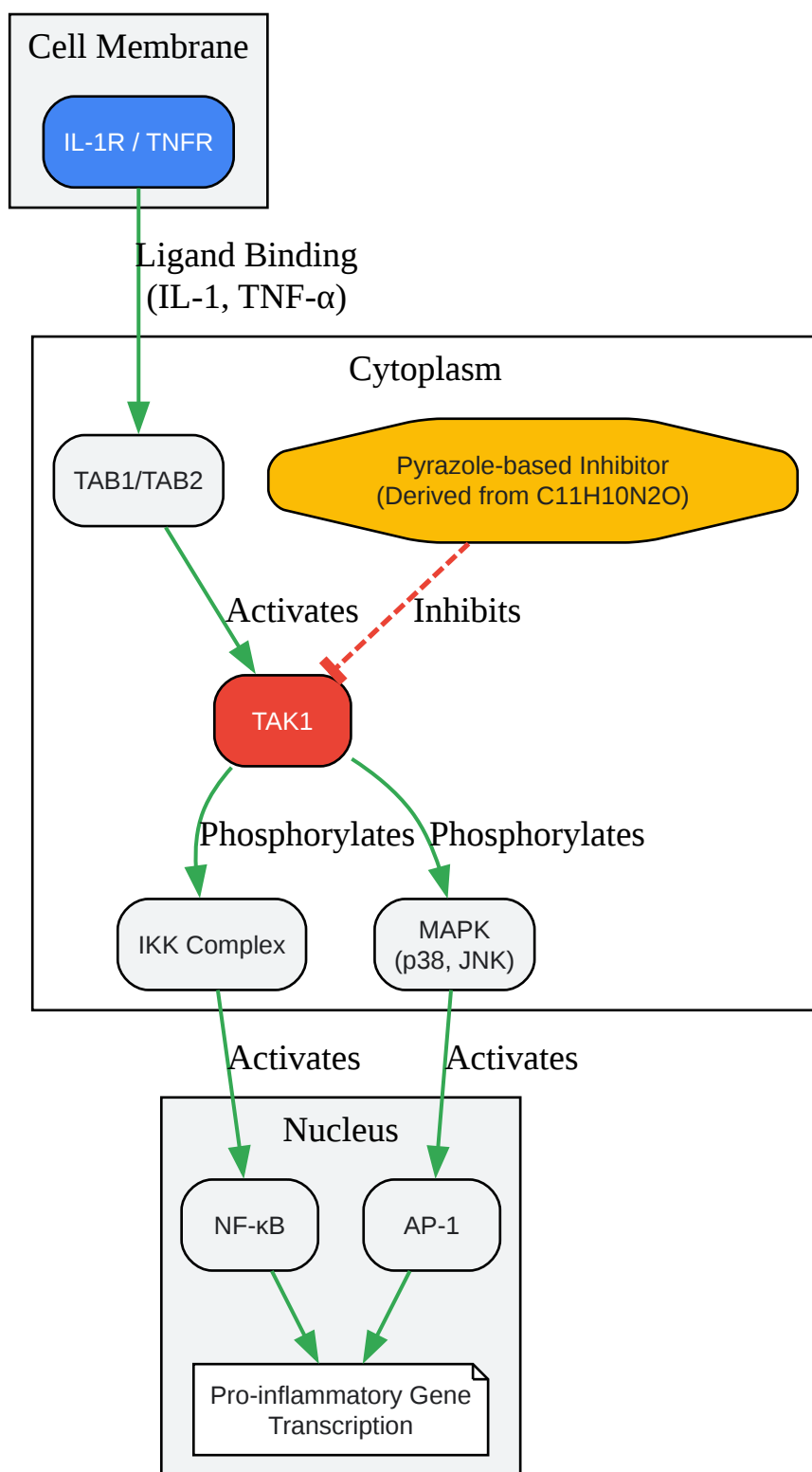
The 4-(pyrazol-4-yl)benzaldehyde scaffold is a key building block in the synthesis of various biologically active molecules. The pyrazole moiety is a common feature in many pharmaceuticals due to its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.

## Inhibition of TAK1 Signaling Pathway

Compounds derived from 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde have been investigated as potent and selective inhibitors of Transforming growth factor- $\beta$ -activated kinase 1 (TAK1). TAK1

is a crucial kinase in the signaling pathways of inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ).

TAK1 Signaling Pathway:



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Caption: Inhibition of the TAK1 signaling pathway by pyrazole-based inhibitors.

By inhibiting TAK1, these compounds can block the downstream activation of NF- $\kappa$ B and MAPKs (p38, JNK), which are key drivers of the inflammatory response. This makes them promising candidates for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.

## Quantitative Data from Structure-Activity Relationship (SAR) Studies

The aldehyde group of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde serves as a reactive handle for further chemical modifications to optimize potency and selectivity. SAR studies on related pyrazole-based inhibitors have provided valuable quantitative data.

Table 2: In Vitro Activity of a Representative TAK1 Inhibitor

Assay Type	Target	IC50 (nM)
Enzymatic Assay	TAK1/TAB1	5.2
Cell-based Assay	IL-1 $\beta$ induced IL-6 secretion (human fibroblast-like synoviocytes)	15.0
Kinase Selectivity Panel	Over 100 kinases	>1000 (for most kinases)

Note: Data is representative of compounds synthesized using the title aldehyde as a precursor and is intended for illustrative purposes.

## Conclusion

4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is a valuable aromatic aldehyde in the field of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its utility as a scaffold for potent enzyme inhibitors, particularly for the TAK1 kinase, underscore its importance. The data presented highlight the potential of its derivatives in developing novel therapeutics for inflammatory and autoimmune disorders, making it a compound of high interest for researchers and drug development professionals. Further exploration of its chemical space is likely to yield new and improved clinical candidates.

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